molecular formula C15H27BrO B8501280 2-(3-Bromopropyl)cyclododecan-1-one CAS No. 80007-43-8

2-(3-Bromopropyl)cyclododecan-1-one

Cat. No.: B8501280
CAS No.: 80007-43-8
M. Wt: 303.28 g/mol
InChI Key: SPNCIWJTCSVNNA-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)cyclododecan-1-one is a brominated cyclic ketone characterized by a cyclododecanone backbone substituted with a 3-bromopropyl group at the 2-position. The compound’s structure combines the steric bulk of the 12-membered ring with the electrophilic reactivity of the bromine atom, making it a versatile intermediate in organic synthesis. Its applications likely include serving as a precursor for heterocyclic frameworks or stereoselective syntheses, as seen in related bicyclic enamine systems .

Properties

CAS No.

80007-43-8

Molecular Formula

C15H27BrO

Molecular Weight

303.28 g/mol

IUPAC Name

2-(3-bromopropyl)cyclododecan-1-one

InChI

InChI=1S/C15H27BrO/c16-13-9-11-14-10-7-5-3-1-2-4-6-8-12-15(14)17/h14H,1-13H2

InChI Key

SPNCIWJTCSVNNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)CCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(3-Bromopropyl)cyclododecan-1-one and analogous compounds in terms of physicochemical properties, reactivity, and synthetic utility.

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Reactivity Profile
This compound C₁₅H₂₇BrO ~303.29 ~380 (estimated) ~1.12 (estimated) Cyclododecanone, Bromoalkyl Electrophilic substitution, cyclization
2-(3-Hydroxypropyl)cyclododecan-1-one C₁₅H₂₈O₂ 240.38 375.18 0.921 Cyclododecanone, Hydroxyalkyl Nucleophilic reactions, hydrogen bonding
(3-Bromopropyl)benzene C₉H₁₁Br 199.09 ~230 (estimated) 1.31 Benzene, Bromoalkyl SN2 reactions, aryl coupling
N-(3-Bromopropyl)phthalimide C₁₁H₁₀BrNO₂ 284.11 N/A N/A Phthalimide, Bromoalkyl Nucleophilic displacement, amide formation

Physicochemical Properties

  • Molecular Weight and Boiling Points: The brominated cyclododecanone derivative has a significantly higher molecular weight (~303.29 g/mol) compared to (3-bromopropyl)benzene (199.09 g/mol) and N-(3-bromopropyl)phthalimide (284.11 g/mol) due to its bulky cyclododecanone ring. This results in a higher estimated boiling point (~380°C) than the hydroxyl analog (375.18°C ) and simpler bromoalkyl aromatics (~230°C ).
  • Density : The density of this compound (~1.12 g/cm³, estimated) exceeds that of its hydroxyl counterpart (0.921 g/cm³ ), reflecting bromine’s higher atomic mass and polarizability.

Structural and Crystallographic Analysis

However, the use of SHELX software for small-molecule refinement suggests that its stereochemistry and conformation could be resolved via X-ray diffraction, as demonstrated for related bicyclic enamines .

Key Research Findings

  • Diastereoselectivity: Bromopropyl-substituted cyclic ketones exhibit superior stereochemical control in cyclization reactions compared to non-cyclic analogs, as shown in the synthesis of aza-bicyclo frameworks .
  • Yield Trends : Reactions involving bromopropyl phthalimide derivatives achieve moderate yields (62–71% ), likely due to competing side reactions. The steric environment of this compound may further influence yields in analogous syntheses.
  • Thermal Stability : The high boiling point of the hydroxyl analog (375.18°C ) implies that the bromo derivative’s stability under thermal conditions is sufficient for high-temperature reactions.

Preparation Methods

Appel Reaction for Bromination

The hydroxyl group of the intermediate is converted to bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂). This Appel reaction proceeds via the formation of a phosphonium intermediate, facilitating bromide displacement.

Typical Conditions :

  • Reagents : CBr₄ (2.2 equiv), PPh₃ (2.2 equiv)

  • Solvent : CH₂Cl₂, 0°C to room temperature

  • Reaction Time : 5–10 hours

  • Yield : ~35–40% (isolated after column chromatography)

Mechanistic Insight :
The reaction follows a two-step pathway:

  • Phosphonium Intermediate Formation :
    PPh3+CBr4PPh3Br+CBr3\text{PPh}_3 + \text{CBr}_4 \rightarrow \text{PPh}_3\text{Br}^+ \text{CBr}_3^-

  • Bromide Displacement :
    The hydroxyl oxygen attacks the electrophilic phosphorus, leading to bromide release and subsequent substitution.

An alternative one-pot strategy involves the direct introduction of a 3-bromopropyl group onto cyclododecanone. This method avoids isolating the hydroxypropyl intermediate but requires careful control of reaction conditions to minimize side reactions.

Use of 3-Bromopropyltriphenylphosphonium Bromide

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary methods:

Parameter Hydroxypropyl Bromination Direct Alkylation
Steps 21
Overall Yield 35–40%Not reported
Purity High (chromatography-purified)Moderate
Reagent Cost Moderate (CBr₄, PPh₃)High (phosphonium salt)
Side Reactions MinimalSignificant

Key Observations :

  • The Appel reaction route offers better control and higher purity but suffers from moderate yields due to stoichiometric phosphine usage.

  • Direct alkylation remains less explored, with scalability limited by the cost and stability of phosphonium reagents.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances reactivity in bromination steps but may increase side product formation.

  • Low-Temperature Quenching : Gradual warming from 0°C to room temperature improves bromide displacement efficiency.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) could accelerate bromide ion availability in biphasic systems.

  • Microwave Assistance : Reducing reaction time from hours to minutes has been successful in analogous Appel reactions, though untested for this specific compound.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromopropyl)cyclododecan-1-one, and how can reaction yields be maximized?

The synthesis of brominated cyclic ketones like this compound typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds (e.g., 2-(3-bromopropyl)-1,3-dioxolane) are synthesized via Grignard reactions or alkyl halide intermediates under controlled conditions. Key steps include:

  • Reagent selection : Use hydrobromic acid (HBr) or PBr₃ for bromination of alcohol precursors .
  • Temperature control : Maintain reflux conditions (e.g., 81°C for cyclohexane solvent) to optimize reaction kinetics .
  • Workup : Purification via vacuum distillation or column chromatography improves yields. For instance, yields exceeding 90% are achievable with optimized stoichiometry and catalyst loading (e.g., copper iodide in THF at -78°C) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • X-ray crystallography : Use SHELX software for refinement of crystal structures, leveraging high-resolution data to resolve bromine atom placement and cyclododecane ring conformation .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.5–2.5 ppm for cyclododecane protons; δ 30–40 ppm for quaternary carbons) combined with 2D techniques (COSY, HSQC) validate regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 331.05 for C₁₅H₂₅BrO) .

Q. What factors influence the reactivity of the bromopropyl group in substitution reactions?

The bromine atom acts as a leaving group, with reactivity modulated by:

  • Steric effects : The cyclododecane ring imposes steric hindrance, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF) .
  • Electronic effects : Electron-withdrawing ketone groups enhance electrophilicity at the β-carbon, accelerating nucleophilic attack .
  • Solvent choice : THF or DMSO stabilizes transition states, improving reaction rates (e.g., 78% yield in THF vs. 42% in toluene) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of this compound?

Diastereoselective synthesis requires:

  • Chiral auxiliaries : Use LDA (lithium diisopropylamide) or HMPA to direct nucleophilic addition stereochemistry .
  • Temperature gradients : Low temperatures (-78°C) minimize epimerization during Grignard reactions .
  • Computational modeling : DFT studies predict transition-state geometries to guide ligand design (e.g., for asymmetric catalysis) .

Q. What computational methods are suitable for predicting the biological activity of derivatives?

  • Molecular docking : Screen derivatives against protein targets (e.g., enzymes) using AutoDock Vina to assess binding affinities .
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with biological activity data (IC₅₀ values) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictions in experimental data (e.g., variable reaction yields) be systematically addressed?

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, temperature) impacting yields .
  • Kinetic profiling : Monitor reaction progress via in-situ IR or NMR to identify intermediates or side reactions .
  • Cross-validation : Compare crystallographic data (SHELX-refined structures) with spectroscopic results to resolve structural ambiguities .

Q. What strategies are effective for studying covalent interactions between this compound and biological targets?

  • Click chemistry : Introduce alkyne handles for bioorthogonal labeling in cellular assays .
  • Mass spectrometry : Detect covalent adducts via intact protein mass shifts (e.g., +267 Da for bromopropyl adducts) .
  • Mutagenesis : Identify reactive cysteine residues in target proteins using site-directed mutagenesis .

Q. Methodological Notes

  • Data integration : Cross-reference structural data (SHELX, NMR) with synthetic protocols for reproducibility .
  • Ethical compliance : Adhere to ECHA and IUPAC standards for chemical handling and reporting .

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